N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[221]hept-1-yl)methanesulfonamide is a complex organic compound characterized by its bromophenyl group and bicyclic heptanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide typically involves multiple steps, starting with the formation of the bicyclic heptanone core. This can be achieved through a Diels-Alder reaction, followed by subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and the use of specific catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide can be used as a probe to study biological systems. Its bromophenyl group can be utilized for labeling or tracking purposes in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the bicyclic heptanone core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and influence the compound's biological activity.
Comparison with Similar Compounds
N-(3-chlorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide
N-(3-fluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide
N-(3-iodophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide
Uniqueness: N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide stands out due to its bromophenyl group, which imparts unique chemical and physical properties compared to its chloro-, fluoro-, and iodo- analogs. The bromine atom's larger size and higher reactivity contribute to the compound's distinct behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
N-(3-bromophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3S/c1-15(2)11-6-7-16(15,14(19)8-11)10-22(20,21)18-13-5-3-4-12(17)9-13/h3-5,9,11,18H,6-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGSDWMMJYKWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.